
1-Hydroxy-2-iodoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-iodoanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl and iodine substituents at the 1 and 2 positions, respectively, on the anthracene-9,10-dione scaffold. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Métodos De Preparación
The synthesis of 1-Hydroxy-2-iodoanthracene-9,10-dione typically involves the iodination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position. Industrial production methods may involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Análisis De Reacciones Químicas
1-Hydroxy-2-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Aplicaciones Científicas De Investigación
1-Hydroxy-2-iodoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex anthracene derivatives.
Biology: The compound’s photophysical properties make it useful in studying biological systems.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-iodoanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and iodine substituents. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission .
Comparación Con Compuestos Similares
1-Hydroxy-2-iodoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1-Hydroxyanthraquinone: Lacks the iodine substituent, leading to different reactivity and applications.
2-Iodoanthraquinone: Lacks the hydroxyl group, affecting its chemical behavior and uses.
9,10-Anthraquinone: The parent compound without any substituents, serving as a baseline for comparison.
Propiedades
Número CAS |
117638-42-3 |
|---|---|
Fórmula molecular |
C14H7IO3 |
Peso molecular |
350.11 g/mol |
Nombre IUPAC |
1-hydroxy-2-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7IO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H |
Clave InChI |
PQJFLQZGQLRSCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
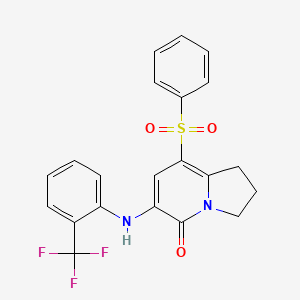

![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
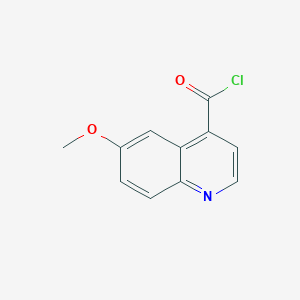


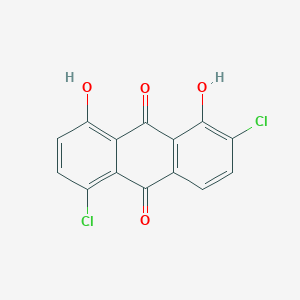
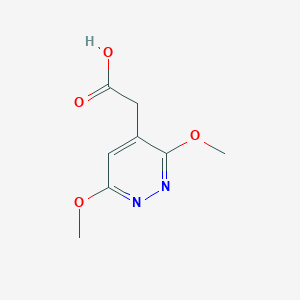
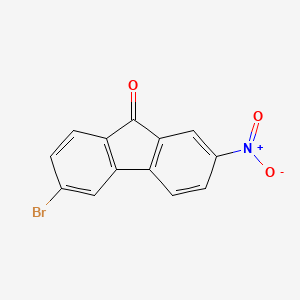
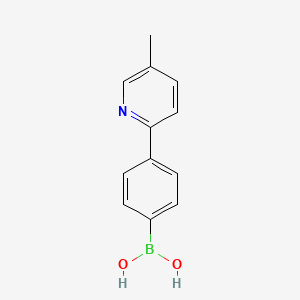
![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
